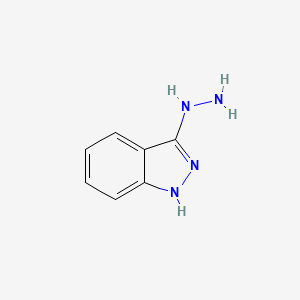
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is a specialized organoboron compound known for its unique chemical properties and applications. It is a potassium salt of a trifluoroborate, characterized by the presence of a difluorophenylcyclopropyl group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). The process is as follows:
Starting Material: The synthesis begins with the preparation of the boronic acid derivative, which is then subjected to fluorination.
Fluorination: Potassium bifluoride is used as a fluorinating agent to convert the boronic acid into the corresponding trifluoroborate salt.
Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems is common to maintain consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield borane derivatives.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Substituted boron compounds.
Aplicaciones Científicas De Investigación
Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide has diverse applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the phenylcyclopropyl group to a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes .
Comparación Con Compuestos Similares
- Potassium phenyltrifluoroborate
- Potassium 2,4-difluorophenyltrifluoroborate
- Potassium 3,5-difluorophenyltrifluoroborate
Comparison:
- Uniqueness: Potassium (2,2-difluoro-3-phenylcyclopropyl)trifluoroboranuide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain cross-coupling reactions compared to its analogs.
- Reactivity: The difluoro substitution on the phenyl ring enhances its reactivity and stability, making it a preferred choice in specific synthetic applications.
Propiedades
Fórmula molecular |
C9H7BF5K |
|---|---|
Peso molecular |
260.06 g/mol |
Nombre IUPAC |
potassium;(2,2-difluoro-3-phenylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1 |
Clave InChI |
ALSHDQKLSZXZAX-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


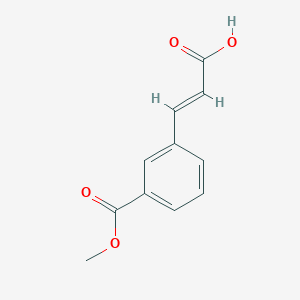
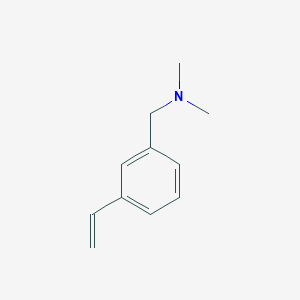

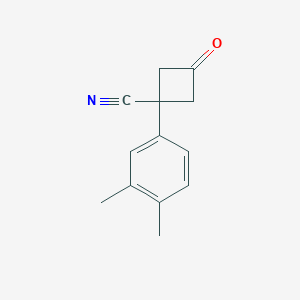

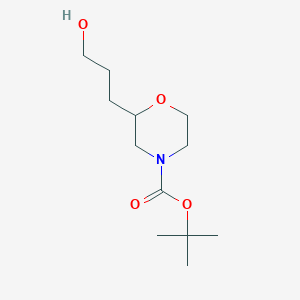

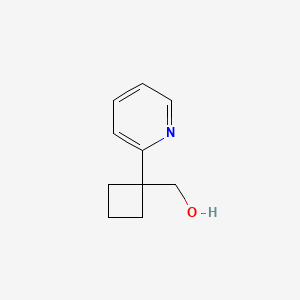


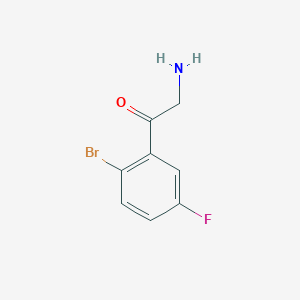

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
